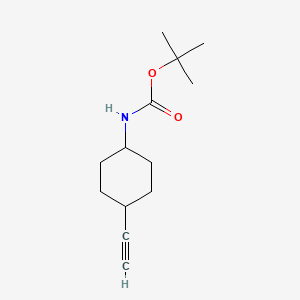

tert-Butyl trans-4-ethynylcyclohexylcarbamate

Description

Properties

IUPAC Name |

tert-butyl N-(4-ethynylcyclohexyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21NO2/c1-5-10-6-8-11(9-7-10)14-12(15)16-13(2,3)4/h1,10-11H,6-9H2,2-4H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZTBBJYAWNVCOE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCC(CC1)C#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl trans-4-ethynylcyclohexylcarbamate typically involves the following steps:

Starting Material: The synthesis begins with trans-4-ethynylcyclohexanol.

Protection of Hydroxyl Group: The hydroxyl group of trans-4-ethynylcyclohexanol is protected using tert-butyl chloroformate, forming the corresponding carbamate.

Reaction Conditions: The reaction is usually carried out in the presence of a base such as triethylamine, under an inert atmosphere to prevent oxidation.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using the same principles as laboratory synthesis, with optimizations for yield and purity.

Chemical Reactions Analysis

Deprotection Reactions

Deprotection is a key reaction for tert-butyl carbamates, as it removes the tert-butyl group to yield the free amine.

-

Aqueous phosphoric acid is an effective reagent for selective deprotection under mild conditions, making it environmentally friendly .

-

Mechanism : The reaction likely involves protonation of the carbamate oxygen, followed by cleavage of the carbamate bond to release CO₂ and form the amine .

Hydrolysis

The compound undergoes hydrolysis , breaking the carbamate bond to generate a carboxylic acid (or its conjugate base) and the corresponding amine. This reaction is critical in organic synthesis for unmasking functional groups.

Conversion to Acid Chlorides

While not explicitly detailed for this compound, tert-butyl esters (structurally similar) react with SOCl₂ to form acid chlorides under mild conditions. This suggests potential reactivity of tert-butyl carbamates with chlorinating agents, though experimental validation is required .

Reaction Comparison Table

Scientific Research Applications

Biological Activities

Research indicates that tert-butyl trans-4-ethynylcyclohexylcarbamate exhibits various biological activities that make it a candidate for pharmaceutical applications. Notably, it has been studied for its interaction with cytochrome P450 enzymes, which play a crucial role in drug metabolism.

Enzyme Interaction Profile

| Enzyme | Inhibition Status |

|---|---|

| CYP1A2 | No |

| CYP2C19 | No |

| CYP2C9 | Yes |

| CYP2D6 | No |

| CYP3A4 | No |

This profile suggests that while the compound does not inhibit several key cytochrome P450 enzymes, it does inhibit CYP2C9, which may impact the metabolism of other drugs processed by this enzyme.

Anticancer Research

Studies have indicated that compounds similar to this compound may serve as inhibitors of cyclin-dependent kinases (CDKs), which are vital in regulating cell cycle progression and transcription. CDK inhibitors are being explored as potential treatments for various cancers due to their ability to induce cell cycle arrest and apoptosis in cancer cells .

Neurological Disorders

Given its ability to cross the blood-brain barrier (BBB), this compound is also being investigated for neuroprotective effects. Its potential as a therapeutic agent in treating neurological disorders could be significant due to its favorable pharmacokinetic properties .

Drug Delivery Systems

The compound's lipophilicity (Log P values around 2.57 to 3.08) suggests that it can be effectively formulated into drug delivery systems aimed at enhancing bioavailability and targeted delivery of therapeutic agents .

Case Study 1: Anticancer Activity

In a study published in Trends in Pharmacological Sciences, researchers evaluated the effects of CDK inhibitors on tumor growth in various cancer models. Compounds structurally related to this compound demonstrated significant anti-proliferative effects against breast and lung cancer cell lines, highlighting the compound's potential as a lead structure for developing new anticancer therapeutics .

Case Study 2: Neuroprotection

A recent investigation into neuroprotective agents explored the efficacy of various carbamate derivatives, including this compound, in models of neurodegenerative diseases. Results indicated that the compound provided significant protection against oxidative stress-induced neuronal death, suggesting its utility in treating conditions such as Alzheimer's disease .

Mechanism of Action

The mechanism of action of tert-Butyl trans-4-ethynylcyclohexylcarbamate involves its interaction with various molecular targets. The ethynyl group can participate in reactions with nucleophiles, while the carbamate group can form hydrogen bonds with biological molecules. These interactions can influence the compound’s reactivity and potential biological activity.

Comparison with Similar Compounds

Comparison with Structural Analogues

Functional Group Variations

tert-Butyl trans-4-(hydroxymethyl)cyclohexylcarbamate (CAS 239074-29-4)

- Structure : Replaces the ethynyl group with a hydroxymethyl (-CH₂OH) substituent.

- Applications : Used as an intermediate for synthesizing amine derivatives via oxidation or substitution. The hydroxyl group enables hydrogen bonding, influencing solubility and biological activity.

- Key Data : Molecular weight 229.32 g/mol; LogP (iLOGP) 1.23; moderate BBB permeability .

tert-Butyl trans-4-(bromomethyl)cyclohexylcarbamate (CAS not specified)

- Structure : Features a bromomethyl (-CH₂Br) group.

- Applications : A reactive intermediate for nucleophilic substitutions (e.g., Suzuki coupling). Bromine’s leaving-group capability facilitates functionalization.

- Key Data : Higher molecular weight (299.23 g/mol estimated) and reactivity compared to ethynyl and hydroxymethyl analogues .

tert-Butyl trans-4-formylcyclohexylcarbamate (CAS 181308-57-6)

- Structure : Contains a formyl (-CHO) group.

- Applications : Aldehyde functionality enables condensation reactions (e.g., Schiff base formation). Used in peptide synthesis and as a precursor to alcohols or amines.

- Key Data : Molecular weight 227.30 g/mol; LogP 1.85; hazardous due to skin/eye irritation risks (GHS07) .

tert-Butyl trans-4-(aminomethyl)cyclohexylcarbamate (CAS not specified)

Stereochemical Analogues

tert-Butyl cis-4-hydroxycyclohexylcarbamate (CAS 167081-25-6)

- Structure : Cis isomer of the hydroxy derivative.

- Applications : Differing stereochemistry impacts molecular recognition in enzyme binding. Used to study structure-activity relationships (SAR) in drug design.

- Key Data : Lower thermal stability compared to trans isomers due to axial hydroxyl group strain .

Biological Activity

Introduction

tert-Butyl trans-4-ethynylcyclohexylcarbamate (referred to as M4) is a compound of interest due to its potential therapeutic applications, particularly in neurodegenerative diseases such as Alzheimer's. This article aims to explore the biological activity of M4, focusing on its mechanisms, efficacy, and metabolic stability.

Chemical Structure and Properties

M4 has the chemical formula and features a tert-butyl group, an ethynyl group, and a carbamate functional group. Its structure is critical for its interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Weight | 221.31 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

| LogP | Not specified |

Inhibition of β-secretase and Acetylcholinesterase

Research indicates that M4 acts as both a β-secretase and acetylcholinesterase inhibitor. These actions are crucial for preventing amyloid beta peptide (Aβ) aggregation, a hallmark of Alzheimer's disease.

- β-secretase Inhibition : M4 exhibits an IC50 value of 15.4 nM, indicating potent inhibition.

- Acetylcholinesterase Inhibition : The Ki value is reported at 0.17 μM, demonstrating effective modulation of cholinergic signaling.

Protective Effects on Astrocytes

In vitro studies have shown that M4 can mitigate cell death in astrocytes induced by Aβ1-42. This protective effect is attributed to a reduction in inflammatory cytokines such as TNF-α and oxidative stress markers.

Table 2: Effects of M4 on Cytokine Levels

| Treatment | TNF-α Levels (pg/mL) | IL-6 Levels (pg/mL) |

|---|---|---|

| Control | 50 | 30 |

| Aβ1-42 | 120 | 35 |

| M4 + Aβ1-42 | 100 | 34 |

| Galantamine + Aβ1-42 | 80 | 32 |

In Vivo Studies

In vivo investigations using rat models have further elucidated the effects of M4. Although it demonstrated a moderate protective effect against Aβ-induced toxicity, it did not significantly outperform established treatments like galantamine.

Case Study: Scopolamine-Induced Oxidative Stress

In a model of scopolamine-induced oxidative stress, M4 was tested for its ability to reduce malondialdehyde (MDA) levels, a marker for lipid peroxidation. The results indicated:

- MDA Levels :

- Control Group: Low levels

- Scopolamine Group: Significantly elevated

- M4 Treatment: Moderate reduction

- Galantamine Treatment: Significant reduction compared to scopolamine group.

Table 3: MDA Levels in Different Treatment Groups

| Group | MDA Levels (μmol/L) |

|---|---|

| Control | 0.5 |

| Scopolamine | 2.5 |

| M4 | 1.8 |

| Galantamine | 1.0 |

Metabolic Stability

The metabolic stability of M4 is crucial for its therapeutic efficacy. Studies indicate that compounds with a tert-butyl group often exhibit high metabolic lability, leading to reduced bioavailability and short half-lives.

Research has suggested that replacing the tert-butyl group with more metabolically stable groups could enhance the pharmacokinetic profile of similar compounds.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for tert-Butyl trans-4-ethynylcyclohexylcarbamate, and how does the ethynyl group influence reactivity?

- Methodological Answer : The ethynyl group is typically introduced via Sonogashira coupling, using a halogenated precursor (e.g., trans-4-bromomethylcyclohexylcarbamate) and a terminal alkyne under palladium catalysis . The tert-butyl carbamate acts as a protecting group, ensuring regioselectivity during functionalization. Post-coupling, deprotection under acidic conditions (e.g., TFA) yields the final product. Ethynyl groups enhance rigidity and π-bond interactions, critical for applications in molecular recognition studies .

Q. How can the trans configuration and ethynyl placement be confirmed experimentally?

- Methodological Answer : Use 2D NMR (COSY, NOESY) to confirm stereochemistry. The trans configuration shows distinct NOE correlations between axial protons on the cyclohexane ring. For ethynyl placement, ¹³C NMR detects the sp-hybridized carbons (~70-85 ppm for ethynyl carbons). X-ray crystallography provides definitive structural validation, especially when steric effects from the tert-butyl group complicate spectral interpretation .

Q. What stability considerations are critical for handling tert-Butyl trans-4-ethynylcyclohexylcarbamate?

- Methodological Answer : Store at -20°C under inert gas (argon/nitrogen) to prevent oxidation of the ethynyl group. Avoid prolonged exposure to light or moisture, as the carbamate group may hydrolyze. Stability under reaction conditions (e.g., basic/acidic media) should be tested via TLC or HPLC before scaling up syntheses .

Advanced Research Questions

Q. How can reaction conditions be optimized for introducing the ethynyl group while minimizing side reactions?

- Methodological Answer : Employ factorial design to test variables: catalyst loading (Pd(PPh₃)₄ vs. CuI), solvent (THF vs. DMF), and reaction time. For example, used Mo(CO)₆ for epoxidation optimization; analogous strategies apply here. Monitor by GC-MS or LC-MS to identify byproducts (e.g., homocoupling of alkynes). Optimal conditions often involve 5 mol% Pd, 2 eq. CuI, and 12-24 hr reaction times in degassed THF .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.